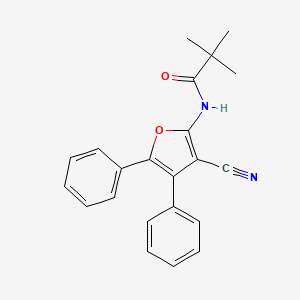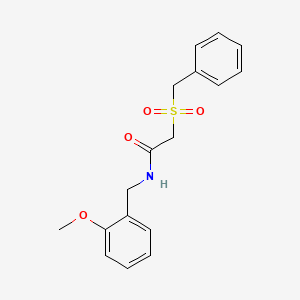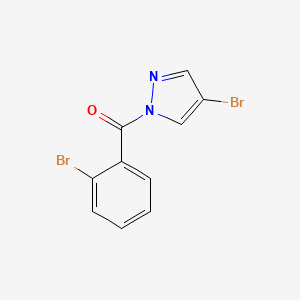![molecular formula C19H14N2 B5712313 (3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
(3-benzo[f]quinolin-3-ylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-benzo[f]quinolin-3-ylphenyl)amine, also known as BQA, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BQA is a versatile molecule that can be synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of (3-benzo[f]quinolin-3-ylphenyl)amine is not fully understood, but it is believed to involve the binding of this compound to specific biomolecules. This compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, as well as DNA and RNA. The binding of this compound to these biomolecules may alter their structure or function, leading to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of (3-benzo[f]quinolin-3-ylphenyl)amine is its versatility. This compound can be modified to contain a wide range of functional groups, allowing it to selectively bind to specific biomolecules. This compound is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
未来方向
There are many potential future directions for research involving (3-benzo[f]quinolin-3-ylphenyl)amine. One area of research is the development of this compound-based fluorescent probes for imaging biological systems. Another area of research is the investigation of the mechanism of action of this compound and its binding to specific biomolecules. Additionally, this compound may have potential applications in the treatment of diseases such as cancer and Alzheimer's disease, and further research in these areas is warranted.
合成方法
(3-benzo[f]quinolin-3-ylphenyl)amine can be synthesized using various methods, including the Pictet-Spengler reaction, Buchwald-Hartwig coupling, and Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing this compound. This method involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline intermediate, which is then oxidized to form this compound.
科学研究应用
(3-benzo[f]quinolin-3-ylphenyl)amine has been shown to have a range of potential applications in scientific research. One of the most promising applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound can be modified to contain a fluorophore, which allows it to selectively bind to specific biomolecules and emit fluorescence upon excitation. This property makes this compound a valuable tool for studying biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways.
属性
IUPAC Name |
3-benzo[f]quinolin-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-15-6-3-5-14(12-15)18-11-9-17-16-7-2-1-4-13(16)8-10-19(17)21-18/h1-12H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRKQMREODFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)



![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)

